1-Bromo-3-ethoxy-4-fluoro-2-nitrobenzene
Description
1-Bromo-3-ethoxy-4-fluoro-2-nitrobenzene is a halogenated aromatic compound featuring a bromine atom at position 1, an ethoxy group (-OCH₂CH₃) at position 3, a fluorine atom at position 4, and a nitro group (-NO₂) at position 2 on a benzene ring. This substitution pattern creates a unique electronic and steric profile, influencing its reactivity, solubility, and applications in organic synthesis.
Properties
IUPAC Name |
1-bromo-3-ethoxy-4-fluoro-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFNO3/c1-2-14-8-6(10)4-3-5(9)7(8)11(12)13/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXMMEDBCVOPEBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1[N+](=O)[O-])Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Bromo-3-ethoxy-4-fluoro-2-nitrobenzene typically involves multi-step reactions starting from benzene derivatives. One common synthetic route includes:
Nitration: Introduction of a nitro group to the benzene ring using concentrated nitric acid and sulfuric acid.
Bromination: Addition of a bromine atom to the benzene ring using bromine or a brominating agent.
Fluorination: Introduction of a fluorine atom using a fluorinating agent such as hydrogen fluoride or a fluorine-containing compound.
Ethoxylation: Addition of an ethoxy group using ethanol and a suitable catalyst.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity of the final product .
Chemical Reactions Analysis
1-Bromo-3-ethoxy-4-fluoro-2-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in reactions where an electrophile replaces a hydrogen atom on the benzene ring.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Nucleophilic Substitution: The bromine atom can be replaced by a nucleophile such as an amine or an alkoxide.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while nucleophilic substitution of the bromine atom can produce various substituted benzenes .
Scientific Research Applications
1-Bromo-3-ethoxy-4-fluoro-2-nitrobenzene has several applications in scientific research:
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 1-Bromo-3-ethoxy-4-fluoro-2-nitrobenzene involves its interaction with various molecular targets. The presence of electron-withdrawing groups such as nitro and fluoro affects the electron density on the benzene ring, making it more reactive towards electrophiles. The compound can form intermediates such as benzenonium ions during electrophilic aromatic substitution reactions . These intermediates play a crucial role in determining the reactivity and selectivity of the compound in various chemical processes.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs are compared below based on substituent positions and functional groups:
Key Observations:
- Substituent Position Sensitivity : The presence of a nitro group at position 2 (meta to bromine) in the target compound enhances electron-withdrawing effects, increasing reactivity in nucleophilic substitution compared to analogs lacking nitro groups (e.g., 4-Bromo-2-ethoxy-1-fluorobenzene) .
- Hazard Profile : Compounds with nitro groups (e.g., 1-Bromo-4-fluoro-2-nitrobenzene) consistently exhibit hazards like acute toxicity (H302) and skin/eye irritation (H315, H319) due to their electrophilic nature . The ethoxy group in the target compound may slightly reduce volatility compared to methoxy analogs .
Physicochemical Properties
While explicit data for the target compound is unavailable, trends can be inferred:
- Melting/Boiling Points : Nitro-substituted analogs (e.g., 1-Bromo-4-fluoro-2-nitrobenzene) generally exhibit higher melting points (>100°C) due to strong intermolecular dipole interactions . Ethoxy groups may lower melting points compared to methoxy groups due to increased steric hindrance .
- Solubility : Nitro groups enhance solubility in polar aprotic solvents (e.g., DMSO, acetone), whereas bromine and fluorine atoms contribute to moderate solubility in halogenated solvents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
